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Compound of Interest

Compound Name:
3,4-Cyclohexenoesculetin beta-D-

galactopyranoside

Cat. No.: B1181805 Get Quote

This guide provides a comprehensive overview of 3,4-cyclohexenoesculetin-β-D-

galactopyranoside (S-Gal), a chromogenic substrate for β-galactosidase. It is designed for

researchers, scientists, and professionals in drug development, offering in-depth information on

its physical and chemical properties, mechanism of action, and practical applications in

molecular biology.

Introduction: The Advent of a Superior
Chromogenic Substrate
In the landscape of molecular cloning, the visual screening of recombinant bacterial colonies is

a cornerstone technique. For decades, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside) has

been the primary substrate for the blue-white screening method. However, the emergence of S-

Gal has offered a superior alternative, providing enhanced contrast, convenience, and

efficiency. S-Gal, upon enzymatic cleavage by β-galactosidase, produces a distinct, insoluble

black precipitate, facilitating easier and earlier identification of non-recombinant colonies.[1][2]

This guide delves into the core scientific principles of S-Gal, its distinct advantages, and

detailed protocols for its effective implementation.

Core Properties of S-Gal
A thorough understanding of the physicochemical properties of S-Gal is paramount for its

successful application in experimental workflows.
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Chemical Properties
S-Gal is a patented, autoclavable, chromogenic substrate for the enzyme β-galactosidase.[1][3]

Its utility in molecular genetics is marked by its ability to significantly enhance the contrast

between lac+ and lac- colonies compared to the more traditional X-Gal.[3]

Molecular Formula: C₁₉H₂₂O₉[4][5][6]

Molecular Weight: 394.37 g/mol [4][5][6]

Structure: S-Gal is a glycoside, specifically a β-D-galactopyranoside derivative of 3,4-

cyclohexenoesculetin. The galactose moiety is linked to the aglycone (3,4-

cyclohexenoesculetin) via a β-glycosidic bond.

Physical Properties
The physical characteristics of S-Gal contribute to its ease of use and stability in various

laboratory settings.

Appearance: Off-white to gray or tan powder.[3]

Solubility: While a sodium salt version of S-Gal is water-soluble, the standard form is soluble

in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/ml.[3] This solubility profile allows

for the preparation of concentrated stock solutions.

Stability: A key advantage of S-Gal is its stability. It is autoclavable and microwavable, which

means it can be added directly to the growth medium before sterilization, eliminating the

need for post-autoclaving additions and the use of toxic solvents like dimethylformamide

(DMF).[2][3][7] Prepared media containing S-Gal is stable for up to two weeks when stored

at 4°C and is not sensitive to ambient light.[3][7]

Quantitative Data Summary
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Property Value Source(s)

Molecular Formula C₁₉H₂₂O₉ [4][5][6]

Molecular Weight 394.37 g/mol [4][5][6]

Appearance Off-white/gray/tan powder [3]

Solubility in DMSO 50 mg/ml [3]

Storage Temperature
Room temperature (as

powder)
[3]

Purity (HPLC) ≥ 95% [3]

Mechanism of Action: A Tale of Two Colors
The efficacy of S-Gal as a screening agent lies in its enzymatic interaction with β-

galactosidase, an enzyme encoded by the lacZ gene in E. coli.

Enzymatic Cleavage and Precipitation
In the presence of β-galactosidase, the β-glycosidic bond in S-Gal is hydrolyzed. This

enzymatic cleavage releases the galactose sugar and the aglycone, 3,4-cyclohexenoesculetin.

The released aglycone then chelates with ferric ions (Fe³⁺), which must be added to the

medium, to form a black, insoluble precipitate.[1][3] This reaction is the basis for the stark color

contrast in screening applications.

Enzymatic Reaction Precipitation

S-Gal
(3,4-cyclohexenoesculetin-β-D-galactopyranoside)

β-Galactosidase
(from lacZ)

Substrate
Galactose + 3,4-cyclohexenoesculetin

Hydrolysis
3,4-cyclohexenoesculetin Ferric Ions (Fe³⁺)

(from Ferric Ammonium Citrate)

Chelation
Black, Insoluble Precipitate
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Mechanism of S-Gal cleavage and precipitation.

Application in Blue-White (Black-White) Screening
The principle of blue-white screening, or more accurately "black-white" screening with S-Gal, is

based on the insertional inactivation of the lacZ gene.[8][9]

α-Complementation: The screening system utilizes a bacterial host strain with a deletion

mutation in the lacZ gene (lacZΔM15) and a plasmid vector carrying the missing portion of

the gene (lacZα). When the plasmid is present in the host, the two non-functional peptides

complement each other to form a functional β-galactosidase enzyme.[10][11]

Insertional Inactivation: The plasmid's multiple cloning site (MCS) is located within the lacZα

sequence. When a foreign DNA fragment is successfully ligated into the MCS, it disrupts the

lacZα gene.[8][12]

Colony Color Differentiation:

Non-Recombinant Colonies (Black): Bacteria transformed with a non-recombinant plasmid

(no DNA insert) will have an intact lacZα gene, produce functional β-galactosidase, cleave

S-Gal, and form black colonies.[1]

Recombinant Colonies (White): Bacteria transformed with a recombinant plasmid (with a

DNA insert) will have a disrupted lacZα gene, will not produce functional β-galactosidase,

and will therefore form white colonies.[2]
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Workflow for black-white colony screening with S-Gal.

Experimental Protocol: Screening with S-Gal
This protocol provides a step-by-step methodology for utilizing S-Gal in a typical bacterial

cloning workflow.

Materials
S-Gal powder

Ferric Ammonium Citrate (FAC)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

LB Agar or preferred bacterial growth medium

Appropriate antibiotic
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Transformed bacterial cells

Step-by-Step Methodology
Media Preparation (Autoclavable Method):

For 1 liter of LB agar, add the standard components (tryptone, yeast extract, NaCl, agar).

Add 300 mg of S-Gal powder directly to the flask.[3]

Add 500 mg of Ferric Ammonium Citrate. The iron(III) ion is essential for color

development.[1][3]

Add the appropriate amount of IPTG (e.g., for a final concentration of 0.1 mM).

Add the appropriate antibiotic.

Add deionized water to a final volume of 1 liter.

Autoclave according to standard procedures. The medium will have a moderately dark

appearance due to the FAC.[3]

Pour plates and allow them to solidify. Store at 4°C for up to two weeks.[3]

Plating of Transformed Cells:

Spread the transformed bacterial cells onto the prepared S-Gal/IPTG/antibiotic plates.

Incubate the plates overnight (16-24 hours) at 37°C.

Result Interpretation:

Observe the plates for colony growth and color.

White colonies are indicative of successful DNA insertion (recombinant).

Black colonies indicate the absence of a DNA insert (non-recombinant).
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Pick white colonies for further cultivation and analysis. The contrast provided by S-Gal

allows for earlier detection of stained colonies compared to X-Gal.[2][7]

Field-Proven Insights: The S-Gal Advantage
The transition from X-Gal to S-Gal is supported by several key performance benefits observed

in research settings.

Enhanced Contrast: The black precipitate formed from S-Gal provides a much sharper

contrast against the off-white background of bacterial colonies and the dark medium, making

the identification of positive (white) clones unequivocal.[3][7] This is particularly

advantageous for automated colony picking systems.[7]

Convenience and Safety: The autoclavable nature of S-Gal simplifies media preparation and

eliminates the need to handle toxic solvents like DMF, which is required to dissolve X-Gal.[2]

[3]

Faster and Clearer Results: Black colonies are often distinguishable earlier than the blue

colonies formed with X-Gal, reducing incubation times.[2] The precipitate is also less prone

to diffusion, resulting in more defined colony margins.

Conclusion
S-Gal stands out as a robust and efficient chromogenic substrate for β-galactosidase-based

screening. Its superior physical and chemical properties, particularly its stability and the high-

contrast precipitate it forms, offer significant advantages in convenience, speed, and accuracy

over traditional methods. By integrating S-Gal into their workflows, researchers can streamline

the process of identifying recombinant clones, thereby accelerating the pace of discovery in

molecular biology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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